molecular formula C29H23BrO5 B12047111 Ethyl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

Ethyl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B12047111
M. Wt: 531.4 g/mol
InChI Key: ZANQFGIGZYCRHX-UHFFFAOYSA-N
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Description

ET 5-((6-BROMO-2-METHOXY-1-NAPHTHYL)METHOXY)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of a bromine atom, a methoxy group, and a benzofuran ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ET 5-((6-BROMO-2-METHOXY-1-NAPHTHYL)METHOXY)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds such as (6-Bromo-2-methoxy-1-naphthyl)acetonitrile . The reaction conditions often include the use of specific solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

ET 5-((6-BROMO-2-METHOXY-1-NAPHTHYL)METHOXY)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

ET 5-((6-BROMO-2-METHOXY-1-NAPHTHYL)METHOXY)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ET 5-((6-BROMO-2-METHOXY-1-NAPHTHYL)METHOXY)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

ET 5-((6-BROMO-2-METHOXY-1-NAPHTHYL)METHOXY)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE is unique due to its specific structural features, such as the combination of a bromine atom, methoxy group, and benzofuran ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C29H23BrO5

Molecular Weight

531.4 g/mol

IUPAC Name

ethyl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C29H23BrO5/c1-3-33-29(31)27-23-16-21(11-14-26(23)35-28(27)18-7-5-4-6-8-18)34-17-24-22-12-10-20(30)15-19(22)9-13-25(24)32-2/h4-16H,3,17H2,1-2H3

InChI Key

ZANQFGIGZYCRHX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=C(C=CC4=C3C=CC(=C4)Br)OC)C5=CC=CC=C5

Origin of Product

United States

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